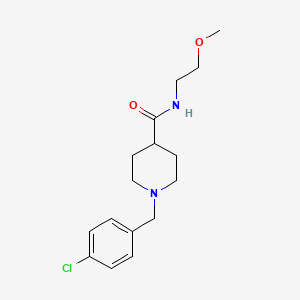
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was initially developed by Abbott Laboratories as a potential treatment for chronic pain. ABT-594 is known for its potent analgesic effects, which are mediated through a unique mechanism of action.
Mechanism of Action
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide acts on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It selectively activates the α3β4 and α4β2 nAChRs, which are involved in pain modulation. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antidepressant-like effects and reduce drug-seeking behavior in animal models of addiction. This compound has a relatively short half-life and is rapidly metabolized in the body.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation. However, this compound has a short half-life, which can make it challenging to use in experiments that require prolonged exposure to the drug.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists. Another area of interest is the use of this compound in combination with other drugs to enhance its analgesic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating addiction and depression.
In conclusion, this compound is a synthetic compound that has shown promise as a potential treatment for chronic pain, addiction, and depression. Its unique mechanism of action and potent analgesic effects make it an ideal tool for studying pain modulation. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for pain and other related conditions.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of carboxamide. The final product is obtained through purification and crystallization. This synthesis method has been well-established and is widely used in laboratories.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and depression.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHNZSIBFJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)
![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)